molecular formula C22H25ClF2N6O2 B535588 (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride

(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride

Cat. No. B535588
M. Wt: 478.9 g/mol
InChI Key: GASPARHQYMAFGL-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-0626 is a Dipeptidyl peptidase IV (DPP-4) inhibitor, improving neovascularization by increasing both the number of circulating endothelial progenitor cells and endothelial nitric oxide synthetase expression.

Scientific Research Applications

Application in Diabetes Treatment

This compound has been identified as a potent, orally active inhibitor of dipeptidyl peptidase IV (DPP-4), with potential applications in the treatment of type 2 diabetes. It exhibits excellent selectivity and oral bioavailability in preclinical species, showing efficacy in animal models of diabetes. This discovery highlights its potential as a new treatment option for type 2 diabetes (Edmondson et al., 2006).

Synthesis and Characterization Studies

  • The synthesis of various compounds incorporating the [1,2,4]triazolo[1,5-a]pyridine motif, including methods like cyclocondensation and oxidative cyclization, has been widely explored. These studies provide foundational knowledge for the development and characterization of compounds like (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride. Research in this area has covered various synthetic pathways and the structural determination of resultant compounds (Desenko et al., 1998), (Prakash et al., 2011), (Pauchard & Siegrist, 1978).

Potential Antimicrobial Applications

Research has also delved into the antimicrobial potential of compounds related to [1,2,4]triazolo[1,5-a]pyridines. These studies assess the efficacy of various synthesized compounds against different bacterial and fungal species, indicating the broad potential of these compounds in antimicrobial therapy (Suresh, Lavanya, & Rao, 2016), (Abdel‐Aziz et al., 2008).

Structural and Crystallographic Studies

The molecular and crystal structures of derivatives of 1,2,4-triazolo[1,5-a]pyridine have been extensively studied, providing insights into the structural properties and potential applications of these compounds. These studies contribute to a deeper understanding of the physicochemical properties and potential pharmaceutical applications of compounds like (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride (Dolzhenko et al., 2011).

properties

Product Name

(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride

Molecular Formula

C22H25ClF2N6O2

Molecular Weight

478.9 g/mol

IUPAC Name

(2S,3S)-3-Amino-4-(3,3-Difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride

InChI

InChI=1S/C22H24F2N6O2.ClH/c1-28(2)20(31)18(19(25)21(32)29-10-9-22(23,24)12-29)15-5-3-14(4-6-15)16-7-8-17-26-13-27-30(17)11-16;/h3-8,11,13,18-19H,9-10,12,25H2,1-2H3;1H/t18-,19-;/m0./s1

InChI Key

GASPARHQYMAFGL-HLRBRJAUSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H](C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2)[C@@H](C(=O)N4CCC(C4)(F)F)N.Cl

SMILES

O=C(N(C)C)[C@@H](C1=CC=C(C2=CN3C(C=C2)=NC=N3)C=C1)[C@H](N)C(N4CC(F)(F)CC4)=O.[H]Cl

Canonical SMILES

CN(C)C(=O)C(C1=CC=C(C=C1)C2=CN3C(=NC=N3)C=C2)C(C(=O)N4CCC(C4)(F)F)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK0626;  MK 0626;  MK-0626

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride

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